

An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid Hydrochloride

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

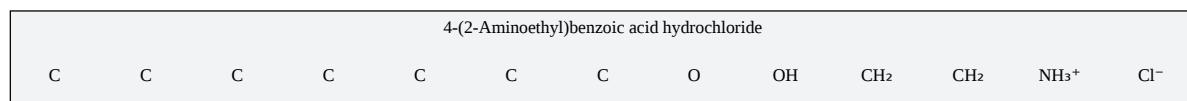
4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical research. Its structure, incorporating a primary amine and a carboxylic acid moiety on a benzene ring, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and explores its potential applications, particularly in the realm of drug discovery and material science.

Chemical and Physical Properties

4-(2-Aminoethyl)benzoic acid hydrochloride is a white to off-white or beige solid.^{[1][2]} It is known for its stability and enhanced solubility in aqueous solutions due to its hydrochloride salt form, which is a desirable characteristic for many experimental and formulation purposes.^[1]

Structural Information

Identifier	Value
IUPAC Name	4-(2-aminoethyl)benzoic acid hydrochloride
CAS Number	60531-36-4
Molecular Formula	C ₉ H ₁₂ ClNO ₂
Molecular Weight	201.65 g/mol [1][3][4]
Canonical SMILES	C1=CC(=CC=C1CCN)C(=O)O.Cl
InChI Key	GRQLJCQMXXDTR-UHFFFAOYSA-N



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Physicochemical Data

Property	Value	Source
Physical Form	White to tan powder, crystals, crystalline powder and/or chunks	[4]
Melting Point	>350 °C (literature)	[4]
Purity	≥ 95% (by NMR)	[1]
Storage Temperature	Room Temperature or 0-8°C	[1] [4]

Spectroscopic Data (Predicted)

While experimentally obtained spectra for **4-(2-Aminoethyl)benzoic acid hydrochloride** are not readily available in public databases, the following are predicted spectral characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the ethyl group, and the protons of the amino group. The chemical shifts (δ) are predicted to be in the following regions:

- Aromatic Protons (Ar-H): ~7.2-8.0 ppm. The protons on the benzene ring will likely appear as two doublets due to the para-substitution pattern.
- Ethyl Protons (-CH₂-CH₂-): Two triplets, one for the methylene group attached to the aromatic ring (~2.8-3.0 ppm) and another for the methylene group attached to the amino group (~3.1-3.3 ppm).
- Amine Protons (-NH₃⁺): A broad singlet, typically downfield, integrated for three protons.
- Carboxylic Acid Proton (-COOH): A broad singlet at a very downfield position (>10 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for the aromatic carbons, the ethyl carbons, and the carbonyl carbon of the carboxylic acid. Predicted chemical shifts are:

- Carbonyl Carbon (C=O): ~168-175 ppm.
- Aromatic Carbons (Ar-C): In the range of ~125-145 ppm.
- Ethyl Carbons (-CH₂-CH₂-): In the range of ~30-45 ppm.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

- O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
- N-H Stretch (Ammonium): A broad band around 3000 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-N Stretch: Around 1200 cm^{-1} .

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free base ($\text{C}_9\text{H}_{11}\text{NO}_2$) at m/z 165.08. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethylamino side chain.

Experimental Protocols

The following protocols are based on established methods for similar compounds and can be adapted for **4-(2-Aminoethyl)benzoic acid hydrochloride**.

Synthesis

A plausible synthetic route to **4-(2-Aminoethyl)benzoic acid hydrochloride** involves the reduction of a corresponding nitro precursor. A general procedure is outlined below:

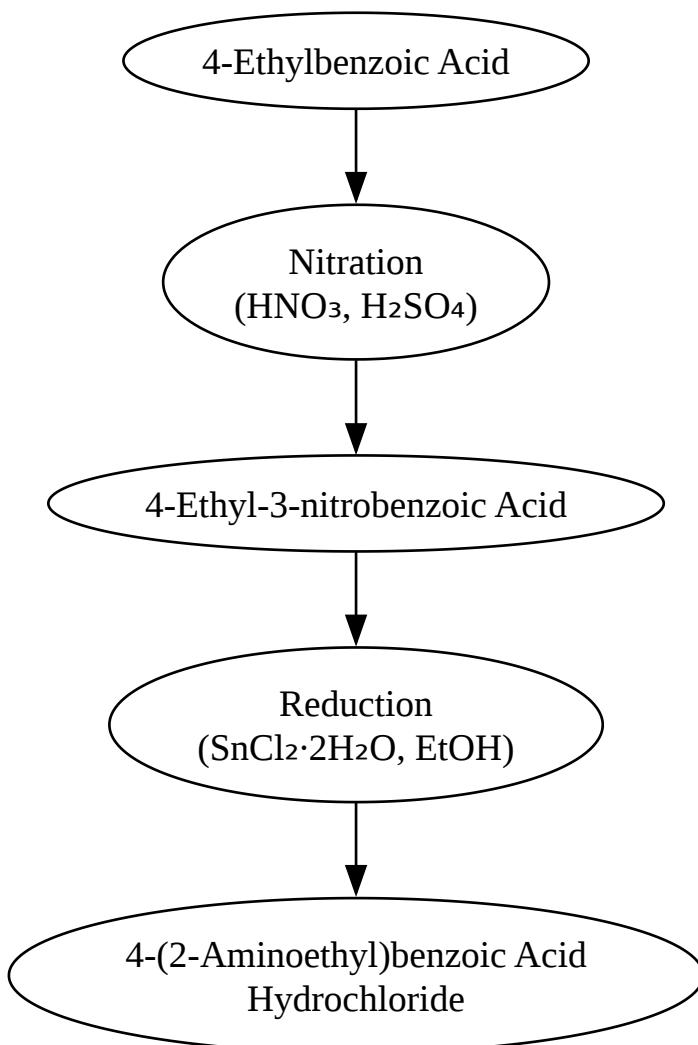
Step 1: Nitration of 4-Ethylbenzoic Acid

- To a stirred solution of 4-ethylbenzoic acid in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Pour the reaction mixture into ice water to precipitate the product, 4-ethyl-3-nitrobenzoic acid.
- Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction of the Nitro Group

- Suspend the 4-ethyl-3-nitrobenzoic acid in a suitable solvent such as ethanol.
- Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the mixture to reflux.

- After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to be basic to precipitate the tin salts.
- Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the desired product, **4-(2-aminoethyl)benzoic acid hydrochloride**.
- Collect the product by filtration, wash with a small amount of cold water, and dry.



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Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminobenzoic acids, polar solvents like water, ethanol, or a mixture thereof are often suitable.
- Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude **4-(2-Aminoethyl)benzoic acid hydrochloride** until it completely dissolves.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals in a desiccator or a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of a compound.

- Column: A reversed-phase C18 column is typically suitable for this type of compound.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is a good starting point.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

- Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to create calibration standards.
- Analysis: Inject the standards and the sample solution into the HPLC system. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from the calibration curve.

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Applications in Research and Drug Development

4-(2-Aminoethyl)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.^[1] Its bifunctional nature allows for its incorporation into various scaffolds.

- Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological and cardiovascular disorders.^[4] The rigid benzoic acid core can provide a scaffold for positioning other functional groups to interact with biological targets, while the aminoethyl side chain offers a point for further chemical modification.^[1]
- Biochemical Research: This compound is utilized in studies related to enzyme inhibition and protein interactions.^[1] Derivatives can be designed to mimic natural substrates or ligands, thereby acting as competitive inhibitors of enzymes.
- Material Science: The amino and carboxylic acid groups can be used to incorporate this molecule into polymers and coatings to impart specific functional properties.^[1]

Signaling Pathway Interactions (Hypothesized)

While direct evidence of **4-(2-Aminoethyl)benzoic acid hydrochloride** modulating specific signaling pathways is not yet established in the literature, its structural similarity to other bioactive molecules suggests potential areas of investigation. For instance, derivatives of aminobenzoic acids have been explored for their ability to interact with various cellular targets.

A hypothetical mechanism could involve the inhibition of a key enzyme in a disease-related pathway.

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Safety and Handling

Appropriate safety precautions should be taken when handling **4-(2-Aminoethyl)benzoic acid hydrochloride**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

- Wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Handling the compound in a well-ventilated area or a fume hood.
- Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

4-(2-Aminoethyl)benzoic acid hydrochloride is a valuable and versatile chemical compound with significant potential in various scientific disciplines. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of novel compounds with diverse applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new technologies and therapeutics. Further research into its biological activities and potential modulation of cellular signaling pathways is warranted to fully explore its therapeutic potential.

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